Capensin

Description

Properties

CAS No. |

71765-80-5 |

|---|---|

Molecular Formula |

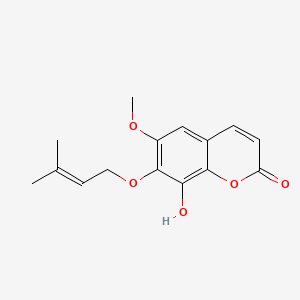

C15H16O5 |

Molecular Weight |

276.28 |

IUPAC Name |

8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-9(2)6-7-19-15-11(18-3)8-10-4-5-12(16)20-14(10)13(15)17/h4-6,8,17H,7H2,1-3H3 |

SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1O)OC)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Properties

Capensin has been identified for its various biological activities, which include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Antioxidant Effects : this compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential in preventing cellular damage and aging .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases. Its role in reducing pro-inflammatory cytokines could be beneficial in conditions such as arthritis and other inflammatory disorders .

Pharmacological Applications

This compound's unique chemical structure allows it to interact with various biological targets, leading to several pharmacological applications:

- Cancer Therapy : this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism involves the release of cytochrome C and activation of caspases, which are critical in programmed cell death pathways . This property positions this compound as a potential lead compound for developing anticancer therapies.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier opens avenues for investigating its effects on neurological conditions. Research is underway to explore its neuroprotective effects and potential benefits in diseases like Alzheimer's and Parkinson's .

- Vascular Health : this compound may have implications in cardiovascular health by promoting vasodilation and improving endothelial function. These effects could contribute to managing hypertension and other cardiovascular diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting this compound as a promising alternative treatment .

- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings suggest that this compound could be further investigated as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Methodological Comparisons

- Analytical Techniques : highlights the use of supplementary tables (e.g., Supplementary Tables 1–8) for validating compound purity and reactivity. For this compound, techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) would be critical, mirroring protocols used for capsaicin .

- Synthesis : If this compound shares vanillylamide moieties with capsaicin, its synthesis might involve similar coupling reactions between vanillylamine and fatty acid derivatives .

Predictive Modeling and Limitations

Studies on Partin tables (Evidences 3, 20) demonstrate the importance of ROC (Receiver Operating Characteristic) curves for validating predictive accuracy. For this compound, such models could assess its efficacy in drug delivery systems compared to capsaicin analogs. However, the absence of empirical data necessitates caution in extrapolating results .

Preparation Methods

Ethanol Extraction and Solvent Partitioning

Fresh roots (2.5 kg) are macerated and exhaustively extracted with ethanol at room temperature. After solvent evaporation under reduced pressure, a light-yellow residue (228.1 g) is obtained. This residue is diluted with water (1:1 ratio) and washed with non-polar solvents (hexane, petroleum ether, or gasoline) to remove lipophilic contaminants. Subsequent liquid-liquid extraction partitions the aqueous phase into chloroform, ethyl acetate, and n-butanol fractions. The chloroform fraction (30.4 g) is identified as the primary source of coumarins.

Chromatographic Purification

The chloroform fraction undergoes silica gel column chromatography using gradient solvent systems. Further purification is achieved through repeated chromatography on polyamide sorbent and preparative thin-layer chromatography (TLC) on Silufol UV-254 plates with a mobile phase of chloroform–petroleum ether–ethanol (8:2:2, R<sub>f</sub> = 0.74). Final isolation of this compound (55 mg, 0.0022% yield) is accomplished via fractional crystallization from chloroform. Crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanolic solution.

Table 1: Key Parameters for this compound Isolation

| Step | Solvent System | Yield | Purity Assessment |

|---|---|---|---|

| Ethanol extraction | Ethanol | 228.1 g | Crude residue |

| Chloroform fraction | Chloroform | 30.4 g | Enriched coumarins |

| Preparative TLC | CHCl<sub>3</sub>–PE–EtOH (8:2:2) | 55 mg | R<sub>f</sub> = 0.74 |

| Crystallization | Methanol | 55 mg | X-ray quality crystals |

Structural Characterization and Crystallographic Data

This compound’s structure (C<sub>15</sub>H<sub>16</sub>O<sub>5</sub>) was unequivocally confirmed via single-crystal X-ray diffraction. The coumarin core is nearly planar, with an RMS deviation of 0.0356 Å. Key structural features include:

-

Methoxy group : The C9 methoxy substituent lies coplanar with the benzopyran ring.

-

Disordered side chain : The 3-methylbut-2-enyloxy group exhibits disorder over two sites (occupancy 0.920:0.080), modeled using SHELXL restraints (SIMU and SAME commands).

-

Hydrogen bonding : O–H⋯O and C–H⋯O interactions form chains along the101 crystallographic direction.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P 1 2<sub>1</sub>/n 1 |

| Unit cell dimensions | a = 11.4373 Å, b = 9.2045 Å, c = 13.9862 Å |

| Angles | α = 90°, β = 112.03°, γ = 90° |

| Z (molecules/unit) | 4 |

| R factor | 0.0459 |

Synthetic Approaches and Challenges

While no direct synthesis of this compound is reported, analogous coumarin syntheses provide insights into potential routes. For example, 7-alkoxycoumarins like virgatol and virgatenol are synthesized via regioselective alkylation of scopoletin (7-hydroxy-6-methoxycoumarin). Adapting these methods, this compound could theoretically be prepared through:

Prenylation of Scopoletin

Scopoletin, a biosynthetic precursor, undergoes O-alkylation with 3-methylbut-2-enyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>). However, achieving regioselectivity at the 7-position remains challenging due to competing reactions at the 8-hydroxy group.

Lewis Acid-Catalyzed Coupling

Patent literature on capecitabine synthesis describes Lewis acids (e.g., MgBr<sub>2</sub>, ZnCl<sub>2</sub>) facilitating glycosylation reactions. Similarly, this compound’s prenyloxy group could be introduced using BF<sub>3</sub>·OEt<sub>2</sub> to activate the hydroxyl group for nucleophilic attack by 3-methylbut-2-enol.

| Method | Reagents | Challenges |

|---|---|---|

| O-Alkylation | Scopoletin, 3-methylbut-2-enyl bromide, K<sub>2</sub>CO<sub>3</sub> | Regioselectivity, competing reactions |

| Lewis Acid Catalysis | BF<sub>3</sub>·OEt<sub>2</sub>, 3-methylbut-2-enol | Side reactions, purification |

Yield Optimization and Industrial Scalability

The natural isolation method yields only 0.0022% this compound, necessitating optimization for industrial applications. Strategies include:

-

Enhanced solvent systems : Replacing chloroform with ethyl acetate or acetone improves extraction efficiency for polar coumarins.

-

Countercurrent chromatography : Reduces purification steps and increases throughput compared to preparative TLC.

-

Crystallization tuning : Mixed solvents (e.g., chloroform–methanol) may enhance crystal quality and yield.

Applications and Derivatives

This compound’s bioactivity remains understudied, but its structural analogs exhibit antimicrobial and anti-inflammatory properties . Derivatives modified at the 7-position (e.g., epoxidation of the prenyl group) could expand its pharmacological potential.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for structural characterization of Capensin, and how do they address potential isomerism or impurities?

- Answer : this compound’s structural elucidation typically combines nuclear magnetic resonance (NMR) for bond connectivity analysis (e.g., ¹H, ¹³C, 2D-COSY) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to resolve isomers or impurities. For example, chiral HPLC columns can differentiate enantiomers, while tandem MS/MS clarifies fragmentation patterns. Ensure purity validation via ≥95% chromatographic peak area integration and comparison with reference spectra .

Q. Which in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity, and how should controls mitigate false positives?

- Answer : Use cell-based assays (e.g., luciferase reporters for pathway activation) or enzyme inhibition assays (e.g., fluorometric kinetics) with positive/negative controls. Include solvent-only controls to rule out vehicle effects and counter-screens (e.g., cytotoxicity assays like MTT) to confirm target-specific activity. Replicate experiments ≥3 times with blinded analysis to reduce bias .

Q. How can researchers standardize extraction protocols for this compound from natural sources to ensure batch-to-batch reproducibility?

- Answer : Optimize solvent systems (e.g., ethanol-water gradients) using design of experiments (DoE) to maximize yield and minimize degradation. Validate extraction efficiency via spike-and-recovery tests and quantify this compound using validated HPLC-UV protocols. Document parameters (temperature, pH, sonication time) in SOPs and share raw data in supplementary materials .

Advanced Research Questions

Q. How should contradictory results between this compound’s in vitro potency and in vivo efficacy be systematically investigated?

- Answer : Apply triangulation:

- Pharmacokinetic profiling : Assess bioavailability via LC-MS plasma pharmacokinetics (PK) and tissue distribution.

- Metabolite screening : Identify active/inactive metabolites using hepatic microsome incubations.

- Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations.

- Mechanistic deconvolution : Use RNA-seq or CRISPR screens to confirm target engagement .

Q. What experimental designs address off-target effects of this compound in complex biological systems?

- Answer :

- Proteome-wide profiling : Utilize affinity pull-down assays with this compound-conjugated beads and SILAC-based quantitative proteomics.

- CRISPR-Cas9 screens : Knock out putative targets and evaluate rescue of phenotype.

- Machine learning : Train models on structural analogs’ off-target databases to predict liabilities .

Q. How can multi-omics integration clarify this compound’s polypharmacological mechanisms in disease models?

- Answer : Combine:

- Transcriptomics : RNA-seq to identify differentially expressed pathways.

- Proteomics : TMT-labeled LC-MS/MS for protein abundance changes.

- Metabolomics : NMR or GC-MS to map metabolic flux alterations.

Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and network pharmacology models to infer hub targets .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

- Answer : Fit data to sigmoidal (Hill equation) or biphasic models using nonlinear regression (e.g., GraphPad Prism). Apply Akaike information criterion (AIC) to select the best-fit model. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for EC₅₀/IC₅₀ values .

Methodological Guidance

- Data Transparency : Share raw spectra, chromatograms, and code for omics analyses in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Conflict Resolution : Pre-register hypotheses on platforms like Open Science Framework to mitigate hindsight bias .

- Ethical Reporting : Disclose all negative results and experimental caveats in limitations sections to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.